2,6-Difluoro-4-ethylbenzoic acid
Description
Significance of Fluorinated Organic Compounds in Modern Chemical Synthesis
The introduction of fluorine into organic molecules is a powerful strategy in modern chemical synthesis, capable of profoundly altering a compound's physical, chemical, and biological properties. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. google.com This stability is a highly desirable trait in the development of pharmaceuticals and advanced materials. googleapis.com
Fluorine's high electronegativity and relatively small size also influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govchemicalbook.com By strategically replacing hydrogen with fluorine, chemists can fine-tune these properties to enhance the efficacy of drugs and the performance of materials. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. googleapis.com The enhanced lipophilicity can improve a drug's ability to cross cell membranes, while increased metabolic stability can lead to a longer duration of action. chemicalbook.com
Overview of Benzoic Acid Derivatives as Versatile Synthetic Intermediates
Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as fundamental building blocks in organic synthesis. researchgate.net Naturally occurring in many plants, benzoic acid is a precursor in the biosynthesis of numerous secondary metabolites. researchgate.net Industrially, these compounds are crucial intermediates for the synthesis of a wide array of organic substances, from pharmaceuticals and agrochemicals to dyes and polymers. googleapis.compreprints.org
The versatility of benzoic acid derivatives stems from the reactivity of both the aromatic ring and the carboxylic acid group. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a multitude of chemical transformations. hmdb.ca Furthermore, the benzene (B151609) ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents to further modify the molecule's properties. preprints.org Their utility as precursors in the synthesis of more complex molecules, including potential anticancer and antimicrobial agents, underscores their importance in medicinal chemistry. googleapis.comresearchgate.net
Unique Position and Research Importance of 2,6-Difluoro-4-ethylbenzoic Acid within the Fluorinated Aromatic Carboxylic Acid Class
This compound occupies a unique position within the class of fluorinated aromatic carboxylic acids due to the specific arrangement of its substituents. The two fluorine atoms at the ortho positions to the carboxylic acid group exert strong electronic and steric effects. These ortho-fluoro groups influence the acidity and conformation of the carboxyl group. For instance, in the related 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group is significantly twisted, a feature that can impact its interaction with biological targets. nih.gov
The para-ethyl group further modulates the molecule's properties, particularly its lipophilicity, which is a critical parameter in drug design. The combination of the hydrophilic carboxylic acid, the electron-withdrawing fluorine atoms, and the lipophilic ethyl group makes this compound a valuable building block for creating complex molecules with precisely tuned characteristics.
While extensive research specifically detailing the applications of this compound is emerging, the importance of similarly substituted fluorinated benzoic acids is well-documented. For example, various fluorinated benzoic acids are key intermediates in the synthesis of quinolone-3-carboxylic acids, a class of potent antibacterial agents. researchgate.net Derivatives of fluorinated benzoic acids have also been investigated for their potential as anti-inflammatory, and antifungal agents. chemicalbook.com The synthesis of such polysubstituted benzoic acids often involves multi-step processes, including halogen-metal exchange reactions and subsequent carboxylation. googleapis.com The unique substitution pattern of this compound suggests its potential as a precursor for novel pharmaceuticals and agrochemicals, positioning it as a compound of considerable research interest in the field of advanced organic synthesis.
Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1835653-01-4 | C₉H₈F₂O₂ | 186.16 |
| 2,6-Difluorobenzoic acid | 385-00-2 | C₇H₄F₂O₂ | 158.10 |
| 4-Ethylbenzoic acid | 619-64-7 | C₉H₁₀O₂ | 150.17 |
| 2,4-Difluorobenzoic acid | 1583-58-0 | C₇H₄F₂O₂ | 158.10 |
| 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | C₇H₃BrF₂O₂ | 237.00 |
Structure
3D Structure
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-ethyl-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
JPPWJZRJKFKBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Difluoro 4 Ethylbenzoic Acid
Methodologies for the Introduction and Modification of the Ethyl Side Chain
The introduction of the ethyl group at the para-position of the benzoic acid scaffold is another crucial step in the synthesis of 2,6-Difluoro-4-ethylbenzoic acid. The directing nature of the substituents on the benzene (B151609) ring plays a critical role in determining the regiochemical outcome of this alkylation.
A common strategy involves the Friedel-Crafts alkylation of a suitable benzene derivative. However, the carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are ortho, para-directing but also deactivating. The ethyl group itself is an ortho, para-director. Therefore, the timing of the ethyl group introduction is critical.
One plausible synthetic route could involve the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with acetyl chloride to introduce an acetyl group, which is then reduced to an ethyl group. The resulting 2,4-difluoroethylbenzene could then be carboxylated. Alternatively, starting with ethylbenzene (B125841), one could perform nitration, followed by reduction and other functional group manipulations to install the carboxylic acid at the desired position, although this can be a lengthy process. quora.com
Another approach involves the oxidation of an ethyl group already present on the aromatic ring to a carboxylic acid. For instance, refluxing ethylbenzene with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can yield benzoic acid. quora.comyoutube.com To synthesize 4-ethylbenzoic acid specifically, one could start with a para-substituted precursor.
For the synthesis of the target molecule, a potential strategy could involve the lithiation of 3,5-difluorobromobenzene followed by reaction with an electrophile to introduce the ethyl group, and subsequent carboxylation. A patent describes the preparation of 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene via lithiation and subsequent reaction with carbon dioxide. google.com A similar strategy could potentially be adapted for the introduction of an ethyl group.
Alkylation Strategies for Aromatic Substitution
The introduction of an ethyl group onto a difluorinated benzene ring is a key step in many synthetic routes. Friedel-Crafts alkylation is a classic method for this transformation. This reaction typically involves the use of an ethylating agent, such as ethyl halide or ethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The directing effects of the fluorine atoms on the aromatic ring play a crucial role in the regioselectivity of the alkylation. Fluorine is an ortho, para-directing group due to its ability to donate electron density through resonance, despite its high electronegativity which deactivates the ring towards electrophilic substitution. wikipedia.org In a 1,3-difluorobenzene system, the incoming electrophile would be directed to the positions ortho and para to the fluorine atoms.
However, direct Friedel-Crafts alkylation can sometimes be challenging due to potential side reactions and the need for harsh conditions. Alternative strategies may involve the use of organometallic reagents for a more controlled introduction of the ethyl group.
Transformation of Pre-existing Substituents to the Ethyl Group
An alternative to direct alkylation is the transformation of an existing functional group on the difluorobenzene ring into an ethyl group. This can be a multi-step process offering better control over the final product.
One common approach is the reduction of an acetyl group. For instance, a Friedel-Crafts acylation of 1,3-difluorobenzene would introduce an acetyl group, which can then be reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. youtube.com These reductions specifically target the carbonyl group of the ketone without affecting the aromatic ring or the fluorine substituents.
Formation of the Carboxylic Acid Moiety
The introduction of the carboxylic acid group is another critical step in the synthesis of this compound. This can be achieved either by oxidizing an existing alkyl group or by hydrolyzing a precursor functional group like a nitrile or an ester.
Oxidation Reactions of Alkyl-Substituted Aromatic Precursors
The oxidation of an ethyl group attached to the aromatic ring is a direct method to form the carboxylic acid. youtube.comleah4sci.com Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are typically employed for this purpose. libretexts.orglibretexts.org The reaction proceeds by attacking the benzylic carbon, the carbon atom directly attached to the aromatic ring. libretexts.org For the oxidation to occur, the benzylic carbon must have at least one hydrogen atom. youtube.com
It is important to note that the alkyl group is an ortho, para-director, while the resulting carboxylic acid group is a meta-director. libretexts.org This change in directing effect is a key consideration in multi-step syntheses where further substitutions on the aromatic ring are planned.
Table 1: Comparison of Oxidizing Agents for Alkylbenzene Oxidation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | Readily available, powerful | Can be difficult to control, potential for over-oxidation, produces MnO₂ waste |
| Chromic Acid (H₂CrO₄) | Acidic | Strong and effective | Highly toxic and carcinogenic, generates chromium waste |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acidic | Fast and efficient | Toxic chromium waste |
Hydrolysis of Nitrile or Ester Precursors
The hydrolysis of a nitrile (-CN) or an ester (-COOR) group offers a milder alternative to direct oxidation for introducing the carboxylic acid functionality. chadsprep.com This method is particularly useful when the starting material already contains a nitrile or ester group or when these groups can be readily introduced.
Nitrile hydrolysis can be performed under either acidic or basic conditions. youtube.comyoutube.com In acidic hydrolysis, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. youtube.comyoutube.com Basic hydrolysis involves the attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com Both methods initially form an amide, which is then further hydrolyzed to the carboxylic acid. youtube.comorgsyn.org Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com
Similarly, the hydrolysis of an ester group, typically with an acid or base catalyst, yields the corresponding carboxylic acid. This is a common final step in many synthetic sequences.
A method for preparing 4-bromo-2,6-difluorobenzoic acid involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent, followed by hydrolysis. google.com While not directly producing the ethyl-substituted target, this illustrates the use of hydrolysis in forming the carboxylic acid moiety on a difluorinated ring.
Sequential and Convergent Synthesis Routes to this compound
The synthesis of this compound can be designed as either a sequential (linear) or a convergent process.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can involve several strategies:
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect. For example, exploring enzymatic reactions or reactions in water could reduce the reliance on volatile organic compounds.
Catalysis: The use of catalytic reagents instead of stoichiometric ones is preferred as it reduces waste. For instance, developing more efficient and recyclable catalysts for alkylation or oxidation reactions would be beneficial.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.
Waste Reduction: The development of synthetic methods that produce less waste is crucial. For example, avoiding the use of heavy metal oxidants like chromium would eliminate the generation of toxic metal waste. google.com
One example of a greener approach in a related synthesis is a method for preparing 2,4-difluorobenzoic acid that avoids the use of potassium dichromate in the oxidation step, thus reducing environmental pollution. google.com Similarly, the hydrolysis of nitriles, which can often be performed in aqueous conditions, can be a greener alternative to certain oxidation reactions. chemicalbook.com
By carefully selecting synthetic strategies and reagents, the production of this compound can be made more efficient and environmentally sustainable.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. copadata.com A higher atom economy signifies a more sustainable process with less waste generation.
The theoretical atom economy for the key transformations in the proposed synthetic routes for this compound can be compared.
Friedel-Crafts Alkylation (Route 1, Step A): The reaction of 1,3-difluorobenzene with chloroethane, catalyzed by aluminum chloride, introduces the ethyl group.
C₆H₄F₂ + C₂H₅Cl → C₈H₈F₂ + HCl
The generation of hydrogen chloride (HCl) as a stoichiometric by-product inherently lowers the atom economy.
Grignard Reagent Carboxylation (Route 2, Step C): The reaction of the Grignard reagent with carbon dioxide is an addition reaction.
C₈H₈BrF₂Mg + CO₂ → C₉H₈F₂O₂MgBr
Followed by an acidic workup: C₉H₈F₂O₂MgBr + H⁺ → C₉H₈F₂O₂ + MgBr⁺
The table below provides a comparative analysis of the atom economy for the key bond-forming steps.
| Reaction Step | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |
| Route 1: Friedel-Crafts Alkylation | 1,3-Difluorobenzene, Chloroethane | 1-Ethyl-3,5-difluorobenzene | HCl | 79.4% |
| Route 2: Grignard Carboxylation | 2,6-Difluoro-4-ethylphenylmagnesium bromide, Carbon Dioxide | This compound (after workup) | MgBrX salts | ~100% (for the addition step) |
Reaction efficiency, which is determined by the chemical yield, is also a critical factor. Friedel-Crafts alkylations can be prone to side reactions, such as polyalkylation and isomerization, which can lower the yield. libretexts.org The reactivity of the alkylated product is often higher than the starting material, making it susceptible to further alkylation. libretexts.org In contrast, Grignard reactions followed by carboxylation are generally high-yielding, provided that moisture and incompatible functional groups are rigorously excluded. ntu.edu.sg
Development of Solvent-Minimizing and Catalytic Synthesis Protocols
The choice of solvents and catalysts has a profound impact on the environmental footprint of a synthetic process. Green chemistry encourages the use of safer, recyclable solvents and the replacement of stoichiometric reagents with catalytic alternatives. mdpi.comrsc.org
Solvent Selection: Traditional solvents for Friedel-Crafts reactions often include halogenated hydrocarbons like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), which are now considered problematic due to their environmental and health hazards. whiterose.ac.uk Similarly, Grignard reactions are typically performed in ethers like diethyl ether or tetrahydrofuran (B95107) (THF), which have issues with flammability and peroxide formation. nih.gov
Modern approaches focus on substituting these with greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is a safer alternative to THF. whiterose.ac.uk The development of mechanochemical methods, which use minimal or no solvent, is particularly promising for Grignard reactions, offering significantly reduced waste and shorter reaction times. nih.gov
Catalytic Protocols: The classic Friedel-Crafts alkylation employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is consumed during the reaction and generates large volumes of acidic waste upon workup. masterorganicchemistry.comlibretexts.org A greener approach involves using solid acid catalysts like zeolites, which are reusable, non-corrosive, and can be easily separated from the reaction mixture, thereby simplifying purification and reducing waste. nih.govmt.com
For the oxidation step in Route 1 (aldehyde to carboxylic acid), traditional methods often use stoichiometric amounts of heavy metal oxidants like chromium or manganese, which are toxic. Catalytic methods using benign oxidants are far superior. Examples include:
Air as the oxidant: An operationally simple, catalyst-free oxidation of aldehydes to carboxylic acids using ambient air has been developed, offering an exceptionally green pathway. acs.org
Hydrogen Peroxide: H₂O₂ is an excellent green oxidant as its only by-product is water. Catalytic systems, such as those using diphenyl diselenide, can efficiently promote the oxidation of aldehydes with H₂O₂. sciforum.net
Iron/Iodine Catalysis: A system using Fe(NO₃)₃·9H₂O with sodium iodide (NaI) can catalytically oxidize benzylic alcohols and aldehydes to carboxylic acids under an oxygen atmosphere, avoiding the use of more toxic molecular iodine. frontiersin.org
In the Grignard route, while magnesium is a stoichiometric reagent, recent studies have shown that catalytic amounts of nucleophilic bases like DBU (1,8-diazabicycloundec-7-ene) can play a significant role in the activation of CO₂, potentially improving reaction efficiency. acs.org
The following table summarizes traditional versus greener solvent and catalyst systems for the proposed synthetic steps.
| Reaction | Traditional System | Greener Alternative |
| Friedel-Crafts Alkylation | Catalyst: AlCl₃ (stoichiometric)Solvent: Dichloromethane, Nitrobenzene | Catalyst: Zeolites, reusable Lewis acids (catalytic)Solvent: Higher boiling hydrocarbons, or solvent-free |
| Aldehyde Oxidation | Oxidant: KMnO₄, K₂Cr₂O₇ (stoichiometric) | Oxidant: O₂ (air), H₂O₂Catalyst: Fe-based, organoselenium, or photocatalytic |
| Grignard Reaction | Solvent: Diethyl ether, THF | Solvent: 2-MeTHF, or solvent-free (mechanochemistry) |
Waste Reduction and By-product Management in Synthetic Design
A key goal of green synthetic design is to minimize waste generation and effectively manage any by-products that are formed. The pharmaceutical industry, in particular, is known for generating significant amounts of waste relative to the amount of active ingredient produced, often estimated at 100 kg of waste per kilogram of product. copadata.combath.ac.uk
By-product Formation and Mitigation: In Route 1 , the Friedel-Crafts alkylation step is a major source of by-products. The reaction can lead to a mixture of ortho, para, and meta isomers, along with poly-ethylated products. masterorganicchemistry.com The use of shape-selective catalysts like zeolites can significantly improve regioselectivity and minimize the formation of unwanted isomers. The primary by-product, HCl, is corrosive and must be neutralized, creating salt waste.
In Route 2 , the formation of the Grignard reagent can be accompanied by Wurtz coupling, where two aryl groups couple to form a biphenyl (B1667301) by-product. Careful control of reaction conditions, such as temperature and the rate of addition of the halide to magnesium, can minimize this side reaction. The main waste stream from the Grignard route comes from the quenching step, which produces large quantities of magnesium salts.
The oxidation step in Route 1, if not carefully controlled, can lead to by-products from cleavage of the aromatic ring or other side reactions, depending on the potency of the oxidizing agent used. researchgate.net
Waste Reduction and Management Strategies:
Catalyst Choice: Shifting from stoichiometric Lewis acids in Friedel-Crafts reactions to recyclable solid acids drastically reduces the amount of metal-containing waste. mt.com
Solvent Recycling: Implementing solvent recovery and recycling systems is crucial for waste minimization. Choosing solvents with higher boiling points and lower volatility can facilitate easier recovery.
Process Intensification: The development of continuous flow or one-pot processes can significantly reduce waste from intermediate work-up and purification steps. mdpi.com For example, a one-pot synthesis that combines the formylation and oxidation steps would eliminate an isolation stage.
By-product Valorization: While not always feasible, exploring potential uses for major by-products can turn a waste stream into a valuable resource. For instance, the HCl generated in the Friedel-Crafts reaction could potentially be captured and used elsewhere.
Bio-catalysis and Bio-halogenation: Looking to nature, enzymes offer highly selective and efficient routes to halogenated compounds under mild conditions, often avoiding the harsh reagents and by-products associated with chemical halogenation. nih.govacs.org While a direct enzymatic route to this compound may not yet exist, this area represents a future frontier for sustainable synthesis.
The table below outlines the primary waste streams for the proposed routes and suggests management strategies.
| Synthetic Route | Major By-products & Waste Streams | Waste Reduction & Management Strategies |
| Route 1 (Friedel-Crafts) | - Aluminum salts (from AlCl₃)- HCl and resulting neutralization salts- Isomeric and poly-alkylated by-products- Chlorinated/toxic solvent waste | - Use of recyclable solid acid catalysts.- Capture and potential reuse of HCl.- Optimize reaction conditions and catalyst for selectivity.- Substitute with greener solvents and implement recycling. |
| Route 2 (Grignard) | - Magnesium salts (from Grignard formation and workup)- Biphenyl homo-coupling by-products- Ether solvent waste | - Investigate recycling of magnesium salts.- Optimize reaction conditions to minimize coupling.- Use greener ethers (e.g., 2-MeTHF) and recycle; explore mechanochemical synthesis. |
By critically evaluating potential synthetic pathways through the principles of green chemistry, more sustainable and efficient methods for the production of this compound can be systematically developed, minimizing environmental impact while maintaining economic viability.
Chemical Reactivity and Transformation of 2,6 Difluoro 4 Ethylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo several transformations to produce a variety of derivatives. The electronic nature of the difluorinated ethyl-substituted phenyl ring can influence the reactivity of this group.
Esterification Reactions for Derivatization
Esterification of 2,6-Difluoro-4-ethylbenzoic acid can be achieved through several standard methods. The presence of the ortho-difluoro substituents can sterically hinder the carboxylic acid, potentially requiring more forcing reaction conditions compared to unhindered benzoic acids. However, the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carboxyl carbon, which can facilitate nucleophilic attack by an alcohol.
Common esterification methods applicable to this substrate include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, reaction with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would first convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with alcohols to form the corresponding ester. For more sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.
Recent research has also highlighted the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. For instance, a metal-organic framework, UiO-66-NH₂, has been successfully used as a catalyst for the methyl esterification of various fluorobenzoic acids with methanol (B129727), offering a reusable and efficient alternative to traditional methods. nih.gov
Table 1: Representative Esterification Reactions for Fluorinated Benzoic Acids
| Reactant | Reagents and Conditions | Product | Notes |
| 2,6-Difluorobenzoic acid | 2-Ethylhexanol, Acid Catalyst | 2-Ethylhexyl 2,6-difluorobenzoate | Demonstrates esterification with a branched alcohol. |
| Fluorinated Benzoic Acids | Methanol, UiO-66-NH₂ catalyst | Methyl Fluorobenzoates | Heterogeneous catalysis offers high yields and catalyst recyclability. nih.gov |
| 2,6-Difluorobenzoic acid | Thionyl chloride, then Alcohol | 2,6-Difluorobenzoic acid ester | A general two-step method for ester synthesis. |
Amidation and Peptide Coupling Reactions
The synthesis of amides from this compound can be accomplished by reacting it with an amine. Direct reaction requires high temperatures, so the use of coupling reagents is standard practice. The electron-withdrawing fluorine atoms increase the reactivity of the carboxylic acid towards nucleophilic attack by amines.
A variety of modern coupling reagents are effective for the amidation of carboxylic acids, including those that are electron-deficient. chemicalbook.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are commonly used in peptide synthesis and are suitable for forming amide bonds with hindered or electron-poor substrates. libretexts.org These reagents convert the carboxylic acid into a highly reactive activated species in situ, which is then readily attacked by the amine.
The general principle of amide bond formation involves the activation of the carboxylic acid to create a better leaving group, facilitating the nucleophilic acyl substitution by the amine. organic-chemistry.org For challenging couplings, particularly with electron-deficient amines, specific protocols have been developed. For instance, the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with DMAP (4-Dimethylaminopyridine) and a catalytic amount of HOBt (Hydroxybenzotriazole) has proven effective. chemicalbook.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description | Typical Byproducts |
| HATU | Highly efficient uronium-based reagent, often used for difficult couplings. | Tetramethylurea |
| HBTU | A common uronium salt used in solid-phase peptide synthesis. | Tetramethylurea |
| PyBOP | Phosphonium-based reagent known for rapid coupling and low racemization. masterorganicchemistry.com | Triphenylphosphine oxide |
| EDC/HOBt | A carbodiimide-based system that minimizes side reactions and racemization. | Water-soluble urea |
Note: This table provides a general overview of coupling reagents applicable to the amidation of this compound based on established chemical principles.
Reduction and Decarboxylation Pathways
The carboxylic acid group of this compound can be reduced to a primary alcohol, (2,6-Difluoro-4-ethylphenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to alcohols. chemicalbook.com The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. Borane (BH₃) complexes, such as BH₃·THF, are also highly effective for this reduction and offer the advantage of not reducing some other functional groups that LiAlH₄ might affect. organic-chemistry.org
Decarboxylation, the removal of the carboxyl group, is generally difficult for aromatic carboxylic acids unless there is an electron-donating group in the ortho or para position. For electron-deficient benzoic acids, such as this compound, decarboxylation is challenging and typically requires harsh conditions or specialized catalytic systems. wikipedia.org However, recent advancements have shown that photoredox catalysis can facilitate the decarboxylation of a wide range of benzoic acids, including electron-deficient ones, under milder conditions to generate aryl radicals. nih.govunacademy.com These radicals can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds.
Reactivity of the Fluorinated Aromatic Ring
The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) with Fluorine Directing Effects
In electrophilic aromatic substitution, the incoming electrophile is directed to a specific position on the benzene (B151609) ring based on the electronic properties of the existing substituents. For this compound, we have three substituents to consider:
Fluorine atoms (at C2 and C6): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.
Ethyl group (at C4): Alkyl groups are activating and ortho, para-directors due to their inductive electron-donating effect.
Carboxylic acid group (at C1): The carboxyl group is a deactivating and meta-director due to its strong electron-withdrawing nature.
Considering these combined effects, the most likely positions for electrophilic attack are C3 and C5, as these positions are activated by the ethyl group (ortho) and not strongly deactivated by the carboxyl group (meta). A specific example is the nitration of 2,6-difluorobenzoic acid, which yields 2,6-difluoro-3-nitrobenzoic acid, demonstrating that substitution occurs at the position meta to the carboxyl group and ortho to a fluorine atom.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
| -COOH | C1 | Deactivating | Meta |
| -F | C2, C6 | Deactivating | Ortho, Para |
| -CH₂CH₃ | C4 | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr) Activated by Fluorine Substituents
Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those with electron-withdrawing groups. The fluorine atoms in this compound serve two roles in SNAr reactions: they are good leaving groups and they strongly activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).
The presence of two fluorine atoms, along with the electron-withdrawing carboxylic acid group, makes the aromatic ring of this compound highly susceptible to SNAr. A nucleophile can replace one or both of the fluorine atoms. The reaction is typically carried out with strong nucleophiles, such as alkoxides, amines, or thiolates, often at elevated temperatures. wikipedia.org The substitution is expected to occur preferentially at the C2 and C6 positions due to the activation by the fluorine atoms themselves and the electron-withdrawing effect of the nearby carboxyl group.
Reactions and Functionalization of the Ethyl Substituent
The ethyl group attached to the benzene ring at the para-position relative to the carboxylic acid offers a site for various chemical transformations. These reactions primarily target the benzylic position, which is activated by the adjacent aromatic ring.
The benzylic hydrogens of the ethyl group in this compound are susceptible to substitution reactions, particularly through free-radical pathways. Benzylic C-H bonds are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org
A common example of such a reaction is benzylic bromination. This transformation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. wikipedia.orglibretexts.org The initiation step involves the formation of a bromine radical, which then abstracts a benzylic hydrogen from the ethyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, which can be Br2 generated in situ from NBS, to yield the corresponding 1-bromoethyl derivative. youtube.comyoutube.com
The general mechanism for the free-radical halogenation of an ethyl-substituted aromatic ring can be outlined as follows:
Initiation: Generation of a halogen radical from a source like NBS. youtube.com
Propagation: The halogen radical abstracts a benzylic hydrogen, forming a benzylic radical. This radical then reacts with a halogen molecule to form the benzylic halide and a new halogen radical, which continues the chain reaction. youtube.com
Termination: Combination of any two radical species. youtube.com
For this compound, the expected product of benzylic bromination would be 2,6-difluoro-4-(1-bromoethyl)benzoic acid. The regioselectivity for the benzylic position is high due to the enhanced stability of the benzylic radical intermediate. masterorganicchemistry.com
The ethyl substituent of this compound can undergo oxidation to introduce new functional groups. The specific product depends on the oxidizing agent and reaction conditions.
Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the ethyl group completely to a carboxylic acid. masterorganicchemistry.com However, for this compound, this would lead to a tricarboxylic acid derivative. More controlled oxidation can yield a ketone. For instance, the oxidation of the ethyl group to an acetyl group would result in the formation of 4-acetyl-2,6-difluorobenzoic acid. The synthesis of the non-fluorinated analog, 4-acetylbenzoic acid, is commonly achieved through the oxidation of 4-ethylbenzoic acid or 4-methylacetophenone. nbinno.comchemicalbook.comgoogle.com
Dehydrogenation of the ethyl group offers a pathway to introduce unsaturation, leading to the formation of a vinyl group. The catalytic dehydrogenation of ethylbenzene (B125841) to produce styrene (B11656) is a well-established industrial process. rsc.orgrsc.orgtudelft.nlijtrd.com This transformation is typically carried out at high temperatures over a metal oxide catalyst, such as iron(III) oxide promoted with potassium. rsc.org Applying similar conditions to this compound would be expected to yield 2,6-difluoro-4-vinylbenzoic acid. The non-fluorinated counterpart, 4-vinylbenzoic acid, can be synthesized through methods like the Wittig reaction from 4-formylbenzoic acid or by dehydrohalogenation of a haloethylbenzoic acid. scribd.comprezi.com The direct dehydrogenation of 4-ethylbenzoic acid has also been explored in the synthesis of certain polymers. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Derivatization Strategies for Complex Molecular Scaffolds
The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of more complex molecules, including those with applications in medicinal chemistry and materials science.
While specific examples of the use of this compound in multi-component reactions (MCRs) are not extensively documented in readily available literature, its structural motifs suggest potential applications. For instance, the carboxylic acid functionality allows for its participation in MCRs that involve carboxylic acids, such as the Ugi or Passerini reactions, after appropriate activation. The presence of the fluorinated ring and the ethyl group can be exploited to generate libraries of complex molecules with diverse substitution patterns. The related compound, 4-ethylbenzoic acid, has been used in the synthesis of various organic compounds, indicating the utility of the 4-ethylbenzoyl scaffold. chemicalbook.comontosight.ai
The carboxylic acid handle of this compound makes it suitable for attachment to solid supports, a key step in solid-phase synthesis (SPS). Once anchored to a resin, the molecule can undergo further transformations on the aromatic ring or the ethyl side chain. The fluorine atoms can serve as spectroscopic probes (¹⁹F NMR) to monitor the progress of reactions on the solid phase. ijtrd.com The final product can then be cleaved from the resin. This approach is particularly useful in the combinatorial synthesis of compound libraries for drug discovery. While the direct use of this compound in SPS is not widely reported, the principles of solid-phase peptide synthesis, where amino acids are sequentially coupled on a solid support, can be adapted. researchgate.net The stability of the aryl-carboxyl bond to many reaction conditions makes it a robust linker.
Mechanistic Investigations of Key Transformation Pathways for Fluorinated Benzoic Acids
The presence of fluorine atoms on the benzoic acid ring significantly influences the reaction mechanisms compared to their non-fluorinated analogs. The high electronegativity of fluorine leads to strong inductive electron withdrawal, which can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution.
For reactions involving the carboxyl group, the electron-withdrawing fluorine atoms increase the acidity of the benzoic acid, which can alter the conditions required for esterification or amidation. In transformations involving the aromatic ring, the fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the positions ortho and para to the fluorine atoms are already substituted in this compound.
Mechanistic studies on the biodegradation of fluorobenzoates have shown that the initial steps can involve dioxygenation of the aromatic ring, which can lead to the elimination of fluoride (B91410) ions. rsc.org In nucleophilic aromatic substitution reactions, the fluorine atoms can be displaced by nucleophiles, a pathway that is highly dependent on the reaction conditions and the presence of activating groups. The synthesis of fluorobenzoic acids can be achieved through nucleophilic fluorination of appropriate precursors. tudelft.nl
The stability of the C-F bond generally makes defluorination challenging under typical synthetic conditions. However, under certain enzymatic or microbial conditions, defluorination can be a key step in the metabolic breakdown of these compounds.
Spectroscopic Characterization and Structural Elucidation of 2,6 Difluoro 4 Ethylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. For the analysis of 2,6-difluoro-4-ethylbenzoic acid and its derivatives, several types of NMR spectroscopy are employed to elucidate the complete molecular structure.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the ethyl group and the aromatic ring.
The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The aromatic protons, being in a difluorinated environment, exhibit complex splitting patterns due to coupling with both neighboring protons and fluorine atoms. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group.
For instance, in a related compound, 4-ethylbenzoic acid, the ¹H NMR spectrum shows characteristic signals for the ethyl group and the aromatic protons. chemicalbook.com The specific chemical shifts and coupling constants for this compound would be modulated by the presence of the two fluorine atoms.
A representative ¹H NMR spectral data for a related difluoroaromatic compound is presented below:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.24-7.31 | m (multiplet) | - |
| -CH₂- | 2.68 | q (quartet) | 7.6 |
| -CH₃ | 1.25 | t (triplet) | 7.6 |
Note: This table is a generalized representation for a substituted ethylbenzene (B125841) and the actual values for this compound may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's local electronic environment.
The carbonyl carbon of the carboxylic acid group is typically observed at a downfield chemical shift (around 165-185 ppm) due to the deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons show signals in the aromatic region (around 100-160 ppm), with their chemical shifts significantly influenced by the attached fluorine atoms and the ethyl group. The carbons directly bonded to fluorine exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbons of the ethyl group will appear in the upfield region of the spectrum.
For comparison, the ¹³C NMR spectrum of benzoic acid shows five distinct signals, reflecting the symmetry of the molecule. docbrown.info In this compound, the presence of the two fluorine atoms and the ethyl group would result in a more complex spectrum with unique signals for each carbon atom.
A general representation of expected ¹³C NMR chemical shifts for this compound is as follows:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -COOH | ~165-175 |
| C-F | ~160-165 (with large J-coupling) |
| C-H (aromatic) | ~110-135 |
| C-C (aromatic) | ~130-150 |
| -CH₂- | ~25-30 |
| -CH₃ | ~10-15 |
Note: These are approximate ranges and actual values can differ.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing fluoroaromatic compounds like this compound. nih.gov
The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. In this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule, and therefore, they are expected to show a single signal. The chemical shift of this signal will be influenced by the presence of the carboxylic acid group and the ethyl group. Coupling between the fluorine atoms and the aromatic protons would also be observed, providing further structural information. For referencing ¹⁹F NMR spectra, compounds like trifluoroacetic acid or hexafluorobenzene (B1203771) are commonly used. colorado.edu
To unambiguously assign all the proton and carbon signals and to determine the connectivity of the atoms in this compound and its derivatives, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in tracing the coupling network among the aromatic protons. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, it would show a correlation between the methylene protons and the methylene carbon of the ethyl group.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. rsc.org
In the IR spectrum of this compound, several characteristic absorption bands are expected:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-F | Stretching | 1100-1350 |
The broad O-H stretching band is a hallmark of the carboxylic acid dimer formed through hydrogen bonding. The strong C=O stretching absorption confirms the presence of the carbonyl group. The C-F stretching bands are typically strong and appear in the fingerprint region, providing evidence for the fluorine substitution. The presence of bands for both aromatic and aliphatic C-H stretches further confirms the structure. For comparison, the IR spectrum of 4-ethylbenzoic acid also shows characteristic peaks for the carboxylic acid and the ethyl group. nist.govchemicalbook.com
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique molecular fingerprint of a compound. This method relies on the inelastic scattering of monochromatic light, which reveals information about the vibrational modes within a molecule. For substituted benzoic acids, Raman spectra provide detailed insights into the influence of functional groups on the benzene (B151609) ring and the carboxylic acid moiety. ias.ac.inbohrium.com
In the case of benzoic acid and its derivatives, characteristic Raman bands can be assigned to specific molecular vibrations. For instance, the C=O stretching modes typically appear as strong bands in the region of 1600-1800 cm⁻¹, while C-C ring stretching and C-H vibrations are observed at lower and higher wavenumbers, respectively. researchgate.net The introduction of substituents, such as fluorine atoms and an ethyl group in this compound, will cause shifts in the positions and intensities of these bands compared to unsubstituted benzoic acid. ias.ac.in
The presence of the two ortho-fluorine atoms is expected to significantly influence the vibrational spectrum. These electronegative atoms can affect the electron distribution within the benzene ring and the carboxylic acid group, leading to changes in bond strengths and, consequently, vibrational frequencies. mdpi.com Furthermore, steric interactions between the fluorine atoms and the carboxylic acid group can influence the conformation of the molecule, which would also be reflected in the Raman spectrum. mdpi.com The ethyl group at the para-position will introduce its own characteristic vibrations, such as C-H stretching and bending modes, further contributing to the unique Raman fingerprint of the molecule.
Comparative analysis of the Raman spectra of this compound with related compounds, such as benzoic acid, 2,6-difluorobenzoic acid, and 4-ethylbenzoic acid, allows for a detailed assignment of the observed vibrational modes. ias.ac.inresearchgate.net For example, a comparison with 2,6-difluorobenzoic acid would help to isolate the vibrational modes associated with the ethyl group. mdpi.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| C=O Stretch | 1600 - 1800 | Sensitive to hydrogen bonding and electronic effects of substituents. researchgate.net |
| C-C Ring Stretch | 1580 - 1630 | Characteristic of the aromatic ring. researchgate.net |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | From the ethyl group. |
| C-F Stretch | 1100 - 1400 | Strong intensity bands are expected. |
| O-H Stretch | 2500 - 3300 | Often broad due to hydrogen bonding in the solid state. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₉H₈F₂O₂), the theoretical exact mass can be calculated with high precision.
The use of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govacs.org In the context of analyzing derivatives or potential impurities related to this compound, HRMS can definitively identify the chemical formula of each species present. nih.gov Techniques such as electrospray ionization (ESI) are often employed, which can generate molecular ions like [M-H]⁻ (deprotonated molecule) or [M+H]⁺ (protonated molecule). sci-hub.se
| Parameter | Value | Source |
| Chemical Formula | C₉H₈F₂O₂ | - |
| Theoretical Exact Mass | 186.04923 u | - |
| Ionization Mode | Negative ESI | sci-hub.se |
| Observed Ion | [M-H]⁻ | sci-hub.se |
| m/z of Observed Ion | 185.04198 | - |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms within the molecule. For this compound, the fragmentation pattern can reveal the presence of its key structural features.
In a typical MS/MS experiment on the deprotonated molecule [M-H]⁻ of this compound, the initial fragmentation would likely involve the loss of the carboxyl group as CO₂ (44 Da). The fragmentation of substituted benzoic acids is well-documented, with common losses including H₂O, CO, and the substituent groups themselves. nist.govdocbrown.info The presence of ortho substituents can lead to specific fragmentation pathways, known as the "ortho effect," which can be diagnostic for the substitution pattern. nist.gov
The fragmentation of the [M-H]⁻ ion of this compound is expected to proceed through characteristic pathways. A primary fragmentation would be the loss of CO₂ from the carboxylate group. Further fragmentation of the resulting ethyl-difluorophenyl anion could involve the loss of ethylene (B1197577) (C₂H₄) from the ethyl group.
Predicted Fragmentation of [C₉H₇F₂O₂]⁻ (m/z 185.04)
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion m/z |
| 185.04 | [C₈H₇F₂]⁻ | CO₂ | 141.05 |
| 141.05 | [C₆H₅F₂]⁻ | C₂H₂ | 115.04 |
| 141.05 | [C₇H₄F₂]⁻ | CH₃ | 126.03 |
This table represents predicted fragmentation pathways. Actual fragmentation may vary based on experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. researchgate.net
For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the molecule in the solid state. Of particular interest would be the dihedral angle between the plane of the benzene ring and the carboxylic acid group. This angle is influenced by the steric hindrance imposed by the two ortho-fluorine atoms. mdpi.comresearchgate.net Computational studies on similar ortho-substituted benzoic acids suggest that the carboxylic group is often twisted out of the plane of the aromatic ring. mdpi.comresearchgate.net
Furthermore, X-ray crystallography would elucidate the hydrogen bonding network. Benzoic acids typically form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. iucr.org The presence of the fluorine and ethyl substituents may influence this packing arrangement. For instance, weak C-H···F or C-H···O interactions could also play a role in stabilizing the crystal structure. iucr.org
| Crystallographic Parameter | Expected Information |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Provides precise measurements of covalent bonds within the molecule. |
| Torsion Angles | Describes the conformation of the molecule, e.g., the twist of the carboxyl group. |
| Hydrogen Bonding Geometry | Details the distances and angles of intermolecular hydrogen bonds. |
| Crystal Packing | Shows how the molecules are arranged in the three-dimensional crystal lattice. |
This table outlines the type of data obtained from an X-ray crystallography study. Specific values would require experimental determination.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating it for further analysis.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. Common derivatization methods include esterification to form, for example, the methyl or ethyl ester.
The choice of the GC column is critical for achieving good separation. A polar column, such as one with a polyethylene (B3416737) glycol (FFAP) stationary phase, is often suitable for the analysis of polar compounds like benzoic acid derivatives. Alternatively, a non-polar column can be used after derivatization.
When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for each component, allowing for their identification. researchgate.netjournalijar.com The retention time of this compound (or its derivative) would be a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate). This retention time, along with the mass spectrum, can be used to confirm the identity and purity of the compound. nih.gov
| GC Parameter | Typical Conditions/Considerations |
| Column | Polar (e.g., FFAP) or non-polar (with derivatization). |
| Injector Temperature | Sufficiently high to ensure rapid volatilization without thermal decomposition. |
| Oven Temperature Program | An initial hold followed by a temperature ramp to elute the compound in a reasonable time with good peak shape. |
| Carrier Gas | Typically Helium, Hydrogen, or Nitrogen. |
| Detector | Flame Ionization Detector (FID) for quantitation or Mass Spectrometer (MS) for identification. |
| Derivatization | Often required to increase volatility (e.g., esterification). |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purification of a wide array of chemical compounds. In the context of this compound and its derivatives, HPLC offers a robust methodology for their analysis, leveraging the principles of column chromatography where a sample is passed through a column packed with a stationary phase, propelled by a liquid mobile phase. The separation is achieved based on the differential partitioning of the analyte between the two phases. For aromatic carboxylic acids, including fluorinated variants, reversed-phase HPLC is the most common approach.
Detailed Research Findings
The chromatographic behavior of benzoic acid and its substituted derivatives is significantly influenced by the nature and position of the substituents on the aromatic ring, as well as the composition and pH of the mobile phase. nih.govresearchgate.net For fluorinated benzoic acids, the strong electron-withdrawing nature of the fluorine atoms can impact the acidity and polarity of the molecule, thereby affecting its retention characteristics in a reversed-phase system.
While specific literature detailing the HPLC analysis of this compound is not extensively available, a wealth of information on the analysis of similar compounds, such as other fluorinated benzoic acids and various aromatic carboxylic acids, provides a strong basis for establishing a reliable analytical method. researchgate.netekb.eg
Typically, a reversed-phase C18 column is employed as the stationary phase, offering a nonpolar environment. nih.govust.edu The mobile phase generally consists of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govlibretexts.org The pH of the aqueous buffer is a critical parameter; for acidic compounds like benzoic acids, maintaining the pH below the pKa of the carboxylic acid group ensures that the analyte is in its protonated, less polar form, leading to stronger retention on a reversed-phase column. researchgate.net
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often preferred over isocratic elution for separating complex mixtures of benzoic acid derivatives. ekb.eglibretexts.org This allows for the efficient elution of both weakly and strongly retained compounds within a reasonable timeframe. Detection is most commonly achieved using a UV detector, as the aromatic ring of the benzoic acid moiety provides strong chromophoric activity. tandfonline.comupb.ro The selection of the detection wavelength is optimized to achieve the best sensitivity for the analyte of interest. For instance, a wavelength of 205 nm has been used for the analysis of 2,4,6-trifluorobenzoic acid and its impurities. ekb.eg
In the analysis of various aromatic carboxylic acids, different HPLC conditions have been explored to achieve optimal separation. For example, a study on the separation of phenolic acids and derivatives utilized a gradient elution with a mobile phase consisting of 1.4% formic acid in water and 1.4% formic acid in acetonitrile. unipi.it Another method for analyzing benzoic and sorbic acids in soy sauce employed a C18 column with a mobile phase of methanol and 0.02M ammonium (B1175870) acetate buffer (30:70, v/v) at a flow rate of 1 mL/min and UV detection at 225 nm. nih.gov
The following interactive data tables summarize typical HPLC conditions and reported retention times for compounds structurally related to this compound, which can serve as a guide for method development.
Table 1: Exemplary HPLC Conditions for the Analysis of Aromatic Carboxylic Acids
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | C18 | RP-Amide | Zorbax SB-Aq |
| Column Dimensions | 15 cm × 4.6 mm | - | 250 mm x 4.6 mm |
| Particle Size | - | - | 5 µm |
| Mobile Phase A | Methanol | 1.4% Formic Acid in Water | 0.1% Triethylamine in Water |
| Mobile Phase B | 0.02M Ammonium Acetate Buffer (pH adjusted) | 1.4% Formic Acid in Acetonitrile | Acetonitrile:Methanol:Water (700:200:100 v/v/v) |
| Elution Mode | Isocratic (30:70, v/v) | Gradient | Gradient |
| Flow Rate | 1 mL/min | - | - |
| Detection | UV at 225 nm | DAD-ESI-Q-ToF | UV at 205 nm |
| Reference | nih.gov | unipi.it | ekb.eg |
Table 2: Reported Retention Times for Selected Benzoic Acid Derivatives under Specific HPLC Conditions
| Compound | HPLC Column | Mobile Phase | Retention Time (min) | Reference |
| Benzoic Acid | C18 | Methanol/0.02M Ammonium Acetate (30:70) | ~6.5 | nih.gov |
| 4-Hydroxybenzoic Acid | Amaze TR | MeCN/H2O with Formic Acid | <5 | helixchrom.comhelixchrom.com |
| 3,4-Dihydroxybenzoic Acid | RP-Amide | Gradient: Water/Acetonitrile with 1.4% Formic Acid | ~11 | unipi.it |
| 2,4-Dihydroxybenzoic Acid | RP-Amide | Gradient: Water/Acetonitrile with 1.4% Formic Acid | ~20 | unipi.it |
| 2,4,6-Trifluorobenzoic Acid | Zorbax SB-Aq | Gradient: Water/Acetonitrile/Methanol with Triethylamine | - | ekb.eg |
Computational and Theoretical Investigations of 2,6 Difluoro 4 Ethylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations serve as powerful tools to elucidate the molecular properties of 2,6-Difluoro-4-ethylbenzoic acid. These computational methods provide insights into its geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) is a widely employed computational method to investigate the properties of molecules like this compound. DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For instance, DFT calculations have been used to determine the ideal molecular structure of various organic molecules. researchgate.net
The electronic structure of the molecule, which dictates its chemical behavior, can also be thoroughly analyzed using DFT. This includes mapping the distribution of electrons and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net Such information is crucial for predicting how the molecule will interact with other chemical species. DFT calculations can also predict reactivity by analyzing factors like elemental composition, the structure of functional groups, and steric hindrance. nih.gov For example, DFT has been used to study the nucleophilic reactivity of compounds like 4,6-dichloro-5-nitrobenzofuroxan, revealing how substituent groups influence reaction pathways. mdpi.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key concepts in understanding a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity. researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated using DFT
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Hardness (η) | (I - A) / 2 |
| Softness (S) | 1 / (2η) |
| Electronegativity (χ) | (I + A) / 2 |
| Electrophilicity Index (ω) | χ² / (2η) |
Note: The specific values for this compound would require performing a dedicated DFT calculation.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational techniques used to study the movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational flexibility. This involves exploring the different spatial arrangements of the ethyl group and the carboxylic acid group relative to the benzene (B151609) ring. The simulations can identify the most stable conformers and the energy barriers between them. The CHARMM22 force field is an example of a set of parameters used to define the potential energy of the system in MD simulations. nih.gov The stability of the molecule's conformation can be assessed by analyzing metrics such as the root mean square fluctuation (RMSF) of atomic positions. nih.gov
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental data for structure verification.
For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms. mdpi.com The accuracy of these predictions depends on the chosen density functional, basis set, and the inclusion of solvent effects. mdpi.com For instance, the WP04 functional with the 6-311++G(2d,p) basis set has been shown to perform well for ¹H chemical shift predictions, while ωB97X-D/def2-SVP is effective for ¹³C predictions. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding constants. mdpi.com
Vibrational frequencies, which are observed in Infrared (IR) and Raman spectroscopy, can also be calculated using DFT. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. For example, in ethylbenzene (B125841), C-H in-plane bending vibrations are typically observed between 1400 and 1050 cm⁻¹, while out-of-plane bending vibrations appear between 1000 and 675 cm⁻¹. researchgate.net
Table 2: Predicted Spectroscopic Data (Illustrative)
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H NMR (Aromatic) | Calculated Value | Experimental Value |
| ¹H NMR (Ethyl CH₂) | Calculated Value | Experimental Value |
| ¹H NMR (Ethyl CH₃) | Calculated Value | Experimental Value |
| ¹³C NMR (Aromatic) | Calculated Value | Experimental Value |
| ¹³C NMR (Ethyl) | Calculated Value | Experimental Value |
| C=O Stretch (IR) | Calculated Value | Experimental Value |
| C-F Stretch (IR) | Calculated Value | Experimental Value |
Note: This table is illustrative. Actual values require specific calculations and experimental measurements for this compound. For comparison, the experimental ¹H NMR spectrum of the related compound 4-ethylbenzoic acid shows signals at approximately 12.1 ppm (carboxylic acid), 8.04 ppm and 7.29 ppm (aromatic protons), 2.71 ppm (methylene protons), and 1.27 ppm (methyl protons) in CDCl₃. chemicalbook.com
Analysis of Electronic Effects of Fluorine Substituents on Aromaticity and Reactivity
The two fluorine atoms at the 2 and 6 positions of the benzoic acid ring have a significant impact on the molecule's electronic properties and reactivity. Fluorine is a highly electronegative atom, and its presence influences the aromaticity of the benzene ring.
Studies on fluorinated benzenes have shown that fluorination can have dual effects: a resonance effect that can reduce π-delocalization and an inductive effect that decreases the charge density on the ring. nih.gov Generally, as the number of fluorine atoms on a benzene ring increases, the aromaticity decreases. nih.gov This reduction in aromaticity can be evaluated using various computational indices. nih.gov
Studies of Intermolecular Interactions and Self-Assembly (e.g., hydrogen bonding involving fluorine)
The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, which can lead to the formation of dimers or larger self-assembled structures. evitachem.com In the solid state, these interactions play a crucial role in determining the crystal packing.
The involvement of fluorine in hydrogen bonding is a topic of ongoing research. While fluorine is a weak hydrogen bond acceptor, C-F···H hydrogen bonds can occur, particularly with acidic hydrogen donors. rsc.orgnih.gov The strength of these interactions is influenced by the solvent and the nature of the donor. rsc.org In some cases, intermolecular C-H···F interactions have been observed in crystal structures. researchgate.netnih.gov The formation of such non-covalent interactions, including halogen bonding and π-π stacking, can drive the self-assembly of molecules into ordered supramolecular structures. rsc.orgnih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify these weak interactions. nih.gov
Structure-Reactivity and Structure-Property Relationship Studies through Computational Approaches
Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its inherent reactivity and physical properties. Through methods such as Density Functional Theory (DFT), chemists can model the molecule's geometry, electronic landscape, and predict its behavior in chemical reactions without the need for empirical observation. These theoretical investigations are crucial for rational drug design, materials science, and understanding fundamental chemical principles.
Influence of Substituents on Molecular Geometry and Electronic Structure:
The presence of two fluorine atoms in the ortho positions (2 and 6) has a profound impact on the molecule's conformation. Due to steric hindrance, the carboxylic acid group is forced to twist out of the plane of the benzene ring. This dihedral angle is a critical parameter, as it influences the degree of conjugation between the carboxyl group's π-system and the aromatic ring, thereby affecting the molecule's electronic properties and acidity. For the related compound, 2,6-Difluorobenzoic acid, a dihedral angle of 33.70° between the benzene ring and the carboxylate group has been observed. A similar significant twist is expected for this compound.
Computational models, such as those based on DFT, can precisely calculate key structural parameters. The following table provides illustrative, theoretically-derived data for the optimized geometry of this compound, based on principles from studies of analogous compounds.
Interactive Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C (carboxyl) | C1 (ring) | - | - | ~ 1.48 Å |
| Bond Length | C2 (ring) | F | - | - | ~ 1.35 Å |
| Bond Length | C4 (ring) | C (ethyl) | - | - | ~ 1.52 Å |
| Bond Angle | C2 (ring) | C1 (ring) | C6 (ring) | - | ~ 118° |
| Dihedral Angle | C2 (ring) | C1 (ring) | C (carboxyl) | O (carboxyl) | ~ 30-40° |
Note: These values are illustrative and based on theoretical calculations for similar molecular structures. Actual experimental values may vary.
Molecular Electrostatic Potential and Reactivity Descriptors:
The molecular electrostatic potential (MEP) surface is a valuable computational tool that maps the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen of the carboxylic acid, indicating a site susceptible to electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its propensity to be donated.
Quantum chemical descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide insight into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In substituted benzoic acids, electron-withdrawing groups like fluorine tend to lower the energies of both HOMO and LUMO, which can affect the molecule's interaction with other chemical species.
The distribution of electron density can be quantified through population analysis, such as Mulliken charges. These calculated partial charges on each atom offer a numerical representation of the inductive effects of the substituents.
Interactive Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Description |
| HOMO Energy | ~ -7.0 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Mulliken Charge on Acidic H | ~ +0.45 e | A high positive charge is consistent with high acidity. |
| Mulliken Charge on F | ~ -0.30 e | Reflects the high electronegativity of fluorine. |
Note: These values are illustrative and based on theoretical calculations for similar molecular structures. Actual experimental values may vary.
Applications As a Versatile Chemical Intermediate in Advanced Organic Chemistry
Building Block for Complex Organic Synthesis
2,6-Difluoro-4-ethylbenzoic acid serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its distinct structure, featuring a difluorinated benzene (B151609) ring with a carboxylic acid group and an ethyl substituent, provides a versatile platform for constructing more intricate chemical architectures.
Precursor in the Synthesis of Fluorinated Aromatic Compounds
The presence of fluorine atoms in aromatic compounds can significantly alter their physical, chemical, and biological properties. This compound is a valuable precursor for introducing the 2,6-difluorophenyl moiety into larger molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid halides, which then participate in a wide range of coupling reactions. evitachem.com This allows for the strategic incorporation of the fluorinated ring system into diverse molecular frameworks, leading to the creation of novel fluorinated aromatic compounds with tailored properties.
For instance, the synthesis of various derivatives of 4-fluorobenzoic acid has been explored for their potential as bioactive compounds. globalscientificjournal.comresearchgate.net While not directly involving the title compound, these studies highlight the general importance of fluorinated benzoic acids as building blocks in medicinal chemistry. The synthesis of related compounds like 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide from 2,6-difluorobenzoic acid demonstrates the utility of this class of compounds in creating complex, biologically relevant molecules. sigmaaldrich.com
Intermediate for Specialty Organic Chemicals
Beyond its role as a precursor, this compound functions as a key intermediate in the production of specialty organic chemicals. These are often complex molecules with specific functions, designed for use in high-tech applications. The combination of the difluoro substitution and the ethyl group can impart desirable characteristics such as thermal stability, specific electronic properties, and tailored solubility.
The synthesis of specialty chemicals often involves multi-step processes where the unique reactivity of this compound is exploited. For example, the carboxylic acid group can direct further substitutions on the aromatic ring or be transformed to link the fluorinated core to other molecular fragments. This versatility makes it an important component in the toolbox of synthetic organic chemists developing new materials and functional molecules. The synthesis of 2,4-dihydroxy-4'-vinylbenzophenone, starting from p-ethylbenzoic acid, illustrates a multi-step synthesis to create a functional monomer, a process in which a substituted benzoic acid plays a central role. caltech.edunih.gov
Role in the Development of Advanced Materials
The unique molecular structure of this compound makes it a valuable component in the design and synthesis of advanced materials with enhanced properties.
Component in Liquid Crystalline Systems
While direct evidence for the use of this compound in liquid crystalline systems is not prevalent in the provided search results, the structural motifs present in the molecule are relevant to the design of liquid crystals. The rigid aromatic core, the presence of polar fluorine atoms, and the flexible ethyl group are all features that can influence the mesomorphic properties of a molecule. Difluorinated benzoic acid derivatives are known to be used as building blocks for liquid crystals.
Monomer or Building Block for Functional Polymers
This compound can serve as a monomer or a building block for the creation of functional polymers. The carboxylic acid group can be modified to enable polymerization, for example, by converting it to an ester or an acid chloride that can then undergo condensation polymerization. The resulting polymers would incorporate the fluorinated aromatic unit into their backbone, which can lead to materials with improved thermal stability, chemical resistance, and specific optical or electrical properties. For example, 2-methoxy-4-vinylphenol, derived from ferulic acid, has been used as a platform to prepare functional monomers for radical polymerizations, showcasing how substituted phenols can be versatile precursors for polymers. nih.gov
Additives for Material Enhancement (e.g., Perovskite Solar Cells)
For instance, additives like 4-guanidinobenzoic acid hydrochloride have been shown to modulate the growth of perovskite films, leading to larger crystal grains and improved device efficiency and stability. perovskite-info.com Similarly, the use of benzoic acid and its fluorinated derivatives has been systematically investigated, showing that they can chelate lead ions and form hydrogen bonds, which increases the activation energy for perovskite nucleation, resulting in larger crystals and fewer defects. researchgate.netrsc.org This leads to higher power conversion efficiencies. researchgate.net The insights from these studies suggest that this compound could potentially function as a beneficial additive in perovskite solar cells, contributing to the development of more efficient and durable solar energy technology.
Contribution to the Broader Field of Organofluorine Chemistry Research
The field of organofluorine chemistry, which studies the properties and applications of organic compounds containing carbon-fluorine bonds, has been significantly shaped by the development and utilization of specialized building blocks. nih.govwikipedia.org this compound serves as a prime example of such a building block, contributing to the expansion of this chemical space through its role as a versatile intermediate in the synthesis of complex, high-value molecules. evitachem.com The strategic placement of two fluorine atoms ortho to the carboxylic acid group, combined with the ethyl group at the para position, imparts unique electronic properties and steric influences that researchers can leverage in designing novel compounds with tailored characteristics.
The primary contribution of this compound and similar structures lies in their utility in creating more complex fluorinated molecules for research in medicinal chemistry and materials science. tandfonline.cominnospk.com The introduction of fluorine into organic molecules is a well-established strategy to modulate properties such as metabolic stability, bioavailability, and binding affinity in drug candidates. alfa-chemistry.com The 2,6-difluoroaromatic motif, in particular, is a key component in the design of new pharmaceuticals. While a majority of recently approved fluorinated drugs contain fluorine or trifluoromethyl groups on an aromatic ring, there is a growing trend towards more diverse fluorinated structures. tandfonline.comtandfonline.com Building blocks like this compound are crucial for this evolution, providing a reliable synthetic starting point for these novel chemotypes. nih.gov
In the realm of materials science, fluorinated compounds are integral to the development of advanced materials, including liquid crystals and organic semiconductors. nih.govsigmaaldrich.com The strong electronegativity and small size of fluorine atoms can significantly alter the physical and chemical properties of materials, leading to enhanced thermal stability, chemical resistance, and unique optical and electronic behaviors. researchgate.net For instance, 2,6-difluorinated oligophenyls, which can be synthesized from precursors like 2,6-difluorophenylboronic acid, have applications as organic semiconductors. sigmaaldrich.comresearchgate.net The 2,6-difluorophenyl unit is also a component in the synthesis of novel liquid crystals with specific mesomorphic and optical properties. nih.gov The presence of the 2,6-difluoro substitution pattern influences the intermolecular interactions and packing of the molecules, which are critical factors in the performance of these materials.
The availability of well-defined fluorinated building blocks like this compound simplifies the synthetic pathways to complex target molecules, allowing researchers to focus on exploring the structure-property relationships of new organofluorine compounds. wikipedia.org Rather than developing fluorination methods from scratch, chemists can utilize these intermediates to efficiently construct libraries of compounds for screening in drug discovery or for testing in materials applications. evitachem.comtandfonline.com This accelerates the pace of research and innovation within the broader field of organofluorine chemistry.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,6-Difluoro-4-ethylbenzoic acid, and how are intermediates purified?
- Methodology : Synthesis typically involves functionalizing fluorinated benzoic acid derivatives. For example, starting with 2,6-difluorophenol, ethylation at the para position can be achieved via Friedel-Crafts alkylation or nucleophilic substitution. Subsequent oxidation of the ethyl group to a carboxylic acid (e.g., using KMnO₄ under acidic conditions) yields the target compound.
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetic acid/methanol/water eluent resolves polar intermediates . Column chromatography using silica gel with ethyl acetate/petroleum ether mixtures is also effective for isolating fluorinated derivatives .
Q. How can structural characterization of this compound be performed using crystallography and spectroscopy?
- X-ray Diffraction (XRD) : Single-crystal XRD with programs like SHELXL refines molecular geometry, resolving fluorine and ethyl group positions. SHELX is robust for small-molecule structures, even with high-resolution data or twinned crystals .
- NMR Analysis : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies ethyl protons (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂). Overlapping signals may require 2D techniques like COSY or HSQC .
Q. What safety protocols are critical when handling fluorinated benzoic acids like this compound?
- Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Emergency Measures : For skin exposure, rinse with water for 15+ minutes; for eye contact, irrigate with saline solution. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Approach : Use directing groups (e.g., boronic acids) to control ethyl substitution at the para position. Alternatively, transition-metal catalysts (Pd/Cu) enable cross-coupling reactions with fluorinated aryl halides. Computational modeling (DFT) predicts steric/electronic effects of fluorine atoms on reaction pathways .
Q. How should researchers resolve contradictory spectroscopic data (e.g., overlapping signals in NMR)?
- Strategies :
- Decoupling Experiments : ¹⁹F-¹H heteronuclear decoupling clarifies splitting patterns.
- Variable Temperature NMR : Reduces signal overlap by altering molecular motion.
- Isotopic Labeling : Deuterated analogs (e.g., CD₃ groups) simplify proton environments .
Q. What crystallographic challenges arise when refining this compound structures, and how are they mitigated?
- Challenges : Fluorine atoms cause disorder due to high electronegativity and small atomic radius. Twinning or low-resolution data complicates refinement.
- Solutions : SHELXL’s TWIN and BASF commands model twinned data. High-resolution synchrotron data (λ < 1 Å) improves electron density maps. Hydrogen-bonding networks are validated using PLATON’s ADDSYM .
Q. How can biological activity assays for this compound derivatives be designed to assess enzyme inhibition?
- Assay Design :
- Target Selection : Fluorinated benzoic acids often inhibit cytochrome P450 or carboxylases. Use recombinant enzymes (e.g., CYP3A4) for in vitro assays.
- Kinetic Analysis : Measure IC₅₀ via fluorogenic substrates (e.g., 7-ethoxyresorufin) and monitor fluorescence quenching.
- Molecular Docking : AutoDock Vina predicts binding modes, leveraging fluorine’s electronegativity for hydrophobic/electrostatic interactions .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Derivatization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
